Ethyl 5-amino-1-(2-hydroxyethyl)-1H-pyrazole-4-carboxylate
Description
Properties
IUPAC Name |
ethyl 5-amino-1-(2-hydroxyethyl)pyrazole-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13N3O3/c1-2-14-8(13)6-5-10-11(3-4-12)7(6)9/h5,12H,2-4,9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PTHDVPPLPCACPF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N(N=C1)CCO)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00330495 | |
| Record name | Ethyl 5-amino-1-(2-hydroxyethyl)-1H-pyrazole-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00330495 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
58046-49-4 | |
| Record name | Ethyl 5-amino-1-(2-hydroxyethyl)-1H-pyrazole-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00330495 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
General Synthetic Approach
The synthesis of Ethyl 5-amino-1-(2-hydroxyethyl)-1H-pyrazole-4-carboxylate typically involves the reaction of ethyl (ethoxymethylene)cyanoacetate with 2-hydroxyethylhydrazine under controlled conditions in an alcoholic solvent such as ethanol. This condensation forms the pyrazole ring with the desired substituents at positions 1, 4, and 5.
-
- Ethyl (ethoxymethylene)cyanoacetate
- 2-Hydroxyethylhydrazine (often as a 75% aqueous solution)
- Alcohol solvent (ethanol preferred)
-
- Heating at approximately 70–80°C
- Stirring for 1–2 hours to complete the reaction
- Use of an alkanol solvent to facilitate solubility and reaction kinetics
Stepwise Preparation Method
The preparation can be broken down into several critical steps, each optimized for yield and purity:
| Step | Description | Conditions | Outcome |
|---|---|---|---|
| 1. Formation of Ethyl 5-amino-4-ethoxycarbonyl-1-(2'-hydroxyethyl)-pyrazole (I) | React ethyl (ethoxymethylene)cyanoacetate with 2-hydroxyethylhydrazine in ethanol | Heat at 70–80°C for 2 hours | Formation of intermediate pyrazole ester (I) |
| 2. Hydrolysis to 5-amino-4-carboxy-1-(2'-hydroxyethyl)-pyrazole (II) | Add aqueous sodium hydroxide, reflux for 3 hours while removing ethanol by distillation | pH adjusted to ~4 with hydrochloric acid at 0–25°C | Precipitation and isolation of carboxylic acid intermediate (II) |
| 3. Decarboxylation to 5-amino-1-(2'-hydroxyethyl)-pyrazole (III) | Heat water-wet intermediate (II) at 135–155°C to remove water and evolve CO2 | Controlled stirring to manage foaming | Formation of decarboxylated pyrazole (III) |
| 4. Optional further reactions (e.g., nitrosation, hydrogenation) | Contact (III) with acid and nitrosating agents or hydrogenate for derivative synthesis | Various conditions depending on target compound | Production of derivatives such as 4,5-diamino-1-(2'-hydroxyethyl)pyrazole |
Detailed Reaction Sequence and Notes
Initial Condensation: The reaction of ethyl (ethoxymethylene)cyanoacetate with 2-hydroxyethylhydrazine in ethanol produces the ethyl ester intermediate (I). The reaction is monitored by thin-layer chromatography (TLC) using ethyl acetate:methanol (7:2) on silica gel to confirm completion.
Hydrolysis: The ester group in (I) is hydrolyzed to the corresponding carboxylic acid (II) by treatment with aqueous sodium hydroxide. This step is carried out under reflux while simultaneously removing ethanol by distillation to drive the reaction forward. The resulting solution is acidified to pH ~4 with hydrochloric acid, causing the carboxylic acid intermediate to crystallize. The solid is filtered and used directly in the next step without drying, yielding approximately 72% based on the starting ethyl (ethoxymethylene)cyanoacetate.
Decarboxylation: The water-wet carboxylic acid intermediate (II) is heated to 135–155°C to remove water and induce decarboxylation, releasing CO2 and forming 5-amino-1-(2'-hydroxyethyl)-pyrazole (III). The process requires careful control to manage foaming and ensure complete reaction. Alternatively, decarboxylation can be performed in high-boiling solvents such as mixed xylenes to azeotropically remove water.
Isolation and Purification: The decarboxylated product (III) can be purified by distillation under reduced pressure or isolated as an acid salt by treatment with inorganic acids in alkanol solvents. The acid salts can be further processed for derivative synthesis.
Alternative Synthetic Routes and Variations
Use of Different Hydrazine Derivatives: Variations include using 2-hydrazino-1-phenylethanol or hydrazine acetaldehyde diethylacetate, which react with ethyl (ethoxymethylene)cyanoacetate to produce N-substituted 5-amino-pyrazole derivatives with different substituents at the N1 position.
Solvent and Temperature Modifications: Dry toluene at 80°C has been used for similar condensations, especially when preparing N-substituted analogs with phenyl or other groups.
One-Pot Syntheses: Some literature reports one-pot syntheses involving diazotization and further cyclization to produce fused heterocycles derived from 5-amino-pyrazoles, although these are beyond the scope of the pure this compound preparation.
Summary Table of Preparation Steps
| Step No. | Reaction Stage | Reagents & Conditions | Key Observations | Yield & Purity Notes |
|---|---|---|---|---|
| 1 | Condensation | Ethyl (ethoxymethylene)cyanoacetate + 2-hydroxyethylhydrazine in ethanol, 70–80°C, 2 h | TLC monitoring; formation of ester intermediate | High conversion; isolated as solution |
| 2 | Hydrolysis | 10% NaOH aqueous, reflux 3 h, ethanol removal by distillation; acidify to pH 4 with HCl at 0–25°C | Precipitation of carboxylic acid intermediate | 72% yield (dry basis) |
| 3 | Decarboxylation | Heat water-wet intermediate at 135–155°C; CO2 evolution monitored | Controlled foaming; complete decarboxylation | Product suitable for distillation or further reaction |
| 4 | Optional Acid Salt Formation | Treat with inorganic acid in alkanol | Formation of acid salts for purification or subsequent reactions | Enhances isolation and purity |
Research Findings and Improvements
The improved process described in patent EP1342716A2 avoids multiple isolations and uses less toxic solvents compared to prior art, enhancing safety and scalability.
The use of alkanols (C1–C3, preferably ethanol) as solvents throughout the process simplifies handling and reduces environmental impact.
The stepwise approach allows for intermediate isolation or direct progression to subsequent steps, providing flexibility depending on production scale and purity requirements.
Decarboxylation under controlled temperature with stirring effectively manages foaming and ensures high purity of the decarboxylated product.
Chemical Reactions Analysis
Types of Reactions
Ethyl 5-amino-1-(2-hydroxyethyl)-1H-pyrazole-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to a carboxylic acid group using oxidizing agents such as potassium permanganate.
Reduction: The amino group can be reduced to a primary amine using reducing agents like lithium aluminum hydride.
Substitution: The ester group can be hydrolyzed to a carboxylic acid under acidic or basic conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Hydrochloric acid or sodium hydroxide in water.
Major Products Formed
Oxidation: Ethyl 5-amino-1-(2-carboxyethyl)-1H-pyrazole-4-carboxylate.
Reduction: Ethyl 5-amino-1-(2-aminoethyl)-1H-pyrazole-4-carboxylate.
Substitution: 5-amino-1-(2-hydroxyethyl)-1H-pyrazole-4-carboxylic acid.
Scientific Research Applications
Chemistry
Ethyl 5-amino-1-(2-hydroxyethyl)-1H-pyrazole-4-carboxylate serves as a building block for synthesizing more complex heterocyclic compounds. Its unique structure allows chemists to modify its functional groups, leading to derivatives with tailored properties for specific applications.
Research has indicated that this compound exhibits potential antimicrobial and anticancer properties. Studies have shown that derivatives of pyrazole compounds can interact with biological targets, influencing cellular processes and potentially leading to therapeutic effects.
Medicinal Chemistry
This compound is being investigated as a drug candidate due to its ability to interact with various biological targets. The mechanism of action involves forming hydrogen bonds with enzymes and receptors, which may inhibit their activity and lead to desired pharmacological effects .
Material Science
In industry, this compound is utilized in developing new materials, including polymers and coatings . Its chemical properties can be exploited to enhance the performance characteristics of materials, such as durability and resistance to environmental factors .
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of Ethyl 5-amino-1-(2-hydroxyethyl)-1H-pyrazole-4-carboxylate involves its interaction with specific molecular targets in biological systems. The amino and hydroxyethyl groups allow the compound to form hydrogen bonds with enzymes and receptors, potentially inhibiting their activity. The pyrazole ring can also participate in π-π interactions with aromatic residues in proteins, further enhancing its binding affinity .
Comparison with Similar Compounds
Key Observations:
- Hydrogen Bonding : The 2-hydroxyethyl group enables intramolecular N–H⋯O and O–H⋯N hydrogen bonds, stabilizing the crystal lattice . In contrast, halogenated derivatives (e.g., 4-fluorophenyl, 6-chloropyridazinyl) rely on weaker van der Waals interactions .
- Melting Points : Aromatic substituents (e.g., 4-fluorophenyl) exhibit higher melting points (153–154°C) due to planar stacking, whereas aliphatic derivatives lack such rigidity .
Biological Activity
Ethyl 5-amino-1-(2-hydroxyethyl)-1H-pyrazole-4-carboxylate is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its mechanisms of action, applications in drug development, and relevant research findings.
Overview of the Compound
Chemical Structure and Properties:
- Molecular Formula: C8H13N3O3
- Molecular Weight: 199.2071 g/mol
- CAS Number: 58046-49-4
- SMILES Notation: CCOC(=O)C1=C(N)N(CCO)N=C1
This compound features a pyrazole ring with an amino group, hydroxyethyl group, and an ethyl ester group, which contribute to its reactivity and interaction with biological targets .
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. The amino and hydroxyethyl groups facilitate hydrogen bonding with enzymes and receptors, potentially inhibiting their activity. Additionally, the pyrazole ring can engage in π-π interactions with aromatic residues in proteins, enhancing binding affinity .
Antimicrobial and Anticancer Properties
Recent studies have highlighted the compound's potential as an antimicrobial and anticancer agent:
- Anticancer Activity: this compound has been evaluated for its cytotoxic effects on various cancer cell lines. For instance:
- Mechanisms of Action Against Cancer:
Case Studies
Several case studies illustrate the compound's effectiveness:
| Study Reference | Cell Line | IC50 Value (µM) | Observations |
|---|---|---|---|
| Bouabdallah et al. | Hep-2 (laryngeal cancer) | 3.25 | Significant cytotoxicity observed |
| Wei et al. | A549 (lung cancer) | 26 | Noted as most potent among derivatives tested |
| Xia et al. | Various | 49.85 | Induced significant apoptosis in tumor cells |
These findings underscore the therapeutic potential of this compound in oncology .
Applications in Drug Development
This compound serves as a precursor in the synthesis of various pharmaceutical compounds, including antibiotics like Cefoselis sulfate . Its structural characteristics make it a valuable building block for developing new drugs targeting specific diseases.
Comparison with Related Compounds
The compound exhibits unique properties compared to other pyrazole derivatives:
| Compound Name | Structure Type | Notable Activity |
|---|---|---|
| Ethyl 5-amino-1-(2-hydroxyethyl)-1H-imidazole-4-carboxylate | Imidazole ring | Antimicrobial |
| Ethyl 5-amino-1-(2-hydroxyethyl)-1H-thiazole-4-carboxylate | Thiazole ring | Anticancer |
The presence of the pyrazole ring enhances its binding affinity and specificity toward biological targets, making it particularly promising for drug design .
Q & A
Q. What are the optimized synthetic routes for Ethyl 5-amino-1-(2-hydroxyethyl)-1H-pyrazole-4-carboxylate, and how can reaction conditions influence yield and purity?
The synthesis typically involves cyclocondensation reactions. For example, reacting ethyl 2-cyano-3-ethoxyacrylate with hydroxylamine derivatives (e.g., 2-hydroxyethyl hydrazine) in absolute ethanol under reflux conditions yields the target compound . Key parameters include:
- Reagent stoichiometry : Excess hydrazine derivatives improve cyclization efficiency.
- Solvent choice : Polar aprotic solvents (e.g., ethanol, methanol) enhance solubility of intermediates.
- Purification : Recrystallization from ethanol or column chromatography (silica gel, ethyl acetate/hexane) ensures purity.
Contradictions in reported yields (e.g., 20–80%) may arise from variations in temperature control or impurities in starting materials .
Q. How is the compound characterized structurally, and what analytical techniques are critical for validation?
- Spectroscopy :
- NMR : H and C NMR confirm substituent positions (e.g., ester carbonyl at ~165–170 ppm, pyrazole ring protons at 6–8 ppm) .
- IR : Peaks at 3300–3500 cm (N–H stretch) and 1700–1750 cm (ester C=O) are diagnostic .
- Mass spectrometry : Molecular ion peaks (e.g., m/z 213.16 for CHNO) validate molecular weight .
Q. What are the compound’s key physicochemical properties relevant to solubility and stability in biological assays?
- Solubility : Moderately soluble in polar solvents (e.g., DMSO, ethanol) but poorly soluble in water. Adjusting pH (e.g., using phosphate buffers) can enhance aqueous solubility for in vitro studies .
- Stability : Degrades under strong acidic/basic conditions; store at –20°C in inert atmospheres to prevent ester hydrolysis .
Advanced Research Questions
Q. How does hydrogen bonding govern the crystal packing of this compound, and what implications does this have for material design?
Single-crystal X-ray diffraction (SCXRD) reveals intermolecular hydrogen bonds (e.g., N–H⋯O, O–H⋯N) stabilizing the lattice . For example:
- Asymmetric unit : Contains two molecules linked via N3A–H⋯O6B (2.89 Å) and C3A–H⋯O5A (3.12 Å) interactions .
- Packing motifs : 3D networks formed via π–π stacking (3.98–4.34 Å between pyrazole rings) enhance thermal stability .
Methodological Note : Use SHELXL for refinement and Mercury for visualizing supramolecular architectures .
Q. What biochemical mechanisms underlie its reported bioactivity (e.g., anti-inflammatory effects), and how can structure-activity relationships (SAR) guide derivative design?
- Enzyme inhibition : The hydroxyethyl group may hydrogen-bond with catalytic residues of cyclooxygenase (COX) enzymes, mimicking prostaglandin biosynthesis inhibitors .
- SAR Insights :
- Ester modification : Replacing the ethyl group with bulkier substituents (e.g., tert-butyl) enhances lipophilicity and membrane permeability .
- Amino group functionalization : Introducing formamido or chloro substituents alters electronic profiles, modulating binding affinity .
Experimental Design : Use molecular docking (AutoDock Vina) paired with in vitro COX-1/COX-2 assays to validate targets .
Q. How can crystallographic data resolve contradictions in reported molecular conformations?
Discrepancies in substituent orientation (e.g., hydroxyethyl group torsion angles) arise from polymorphic variations. Strategies include:
- High-resolution SCXRD : Resolve ambiguities in bond lengths/angles (e.g., C–O vs. C–N distances) .
- DFT calculations : Compare experimental data with B3LYP/6-311+G(d,p)-optimized geometries to identify stable conformers .
Methodological Recommendations
- Synthesis : Prioritize anhydrous conditions and inert atmospheres to prevent side reactions (e.g., ester hydrolysis) .
- Crystallography : Use Mo Kα radiation (λ = 0.71073 Å) for high-resolution data collection .
- Bioassays : Pair in silico screening with SPR (surface plasmon resonance) to quantify binding kinetics .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
